molecular formula C21H22N4O2S B2688189 1-(4-benzylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 899945-77-8

1-(4-benzylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2688189
CAS No.: 899945-77-8
M. Wt: 394.49
InChI Key: IFSUZQRUIZUIJU-UHFFFAOYSA-N
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Description

Discovery and Initial Research Significance

The compound 1-(4-benzylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one emerged as part of a molecular hybridization strategy aimed at developing multitargeted agents for neurodegenerative disorders. Initial research focused on combining pharmacophoric elements from known acetylcholinesterase (AChE) inhibitors, such as the N-benzylpiperidine moiety of donepezil, with heterocyclic systems like 1,3,4-oxadiazole to enhance selectivity for butyrylcholinesterase (BuChE). This design philosophy sought to address the limitations of existing Alzheimer’s disease (AD) therapeutics, which predominantly target AChE but exhibit reduced efficacy in late-stage AD characterized by elevated BuChE activity.

Early synthetic efforts, documented in pharmacological studies, highlighted the compound’s structural complexity. The integration of a pyridinyl-oxadiazole sulfanyl group with a benzylpiperidine scaffold was intended to optimize hydrophobic interactions with enzyme active sites while maintaining blood-brain barrier permeability. Initial in vitro evaluations demonstrated moderate BuChE inhibition (IC~50~ values in the micromolar range), positioning it as a lead for further optimization.

Evolution in Heterocyclic Chemistry Research

The development of this compound reflects broader advancements in heterocyclic chemistry, particularly the strategic use of 1,3,4-oxadiazole rings as bioisosteric replacements for ester or amide functionalities. The oxadiazole moiety, known for its metabolic stability and π-π stacking capabilities, became a cornerstone in designing enzyme inhibitors with improved pharmacokinetic profiles. Innovations in synthetic methodologies, such as room-temperature cyclization of O-acylamidoximes in dimethyl sulfoxide (DMSO) with inorganic bases, enabled efficient access to oxadiazole derivatives without compromising thermosensitive functional groups.

Properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c26-19(15-28-21-24-23-20(27-21)18-6-10-22-11-7-18)25-12-8-17(9-13-25)14-16-4-2-1-3-5-16/h1-7,10-11,17H,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSUZQRUIZUIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-benzylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzyl group, and the construction of the oxadiazole ring. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.

    Construction of the Oxadiazole Ring: This can be done through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-benzylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit anticonvulsant properties. The compound has been synthesized as part of a series aimed at evaluating their efficacy in seizure models. In particular, the maximal electroshock (MES) test has been employed to assess the anticonvulsant potential, showing promising results for compounds containing the oxadiazole moiety .

Cholinesterase Inhibition

The compound's structure suggests potential activity as an acetylcholinesterase inhibitor. This is significant because acetylcholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing cholinergic signaling and potentially improving cognitive function.

Study on Anticonvulsant Activity

In a study focusing on the synthesis of 1,3,4-oxadiazole derivatives, it was found that certain modifications to the oxadiazole structure significantly enhanced anticonvulsant activity in animal models. The specific compound under discussion was included in this series and demonstrated efficacy comparable to established anticonvulsants .

Inhibition Studies

Research on similar compounds has shown varying degrees of acetylcholinesterase inhibition. For example, structurally related compounds have been documented to exhibit IC50 values indicating their effectiveness as inhibitors . Such findings underscore the potential for developing new therapeutic agents based on the structural framework of 1-(4-benzylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one.

Mechanism of Action

The mechanism of action of 1-(4-benzylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Differences

  • Pyridin-4-yl vs. Pyrimidinyl Groups : The target compound’s pyridin-4-yl group (as in compound 4b and 132) is associated with strong EGFR inhibition, whereas pyrimidinyl derivatives (e.g., 4a–g) show cytotoxicity linked to cell viability .
  • Benzylpiperidin vs.
  • Sulfanyl Linker: The sulfanyl-ethanone bridge is conserved across analogs, suggesting its role in maintaining conformational flexibility for target binding .

Pharmacological Insights

  • Anticancer Potential: Compound 132’s low IC50 (0.010 μM) highlights the importance of the pyridin-4-yl group in EGFR inhibition, a mechanism likely shared by the target compound . In contrast, pyrimidinyl derivatives (4a–g) exhibit cytotoxicity dependent on cell proliferation rates, indicating a different mode of action .
  • Anti-inflammatory Activity : Compound 4b’s 63.35% inflammation inhibition suggests that the pyridin-4-yl-oxadiazole-thioacetamide scaffold is critical for this activity, which the target compound may replicate or enhance with its benzylpiperidin group .

Pharmacokinetic Considerations

  • Metabolic Stability : The 1,3,4-oxadiazole ring resists enzymatic degradation, a feature shared across all analogs .

Future Research Directions

Synthesis and Screening : Prioritize testing the target compound against EGFR, aromatase, and inflammatory mediators to validate hypothesized activities .

Structural Optimization : Explore substitutions at the benzylpiperidin or oxadiazole positions to enhance potency or selectivity, as suggested for pyrimidinyl derivatives .

Pharmacokinetic Studies : Compare bioavailability, half-life, and tissue distribution with analogs like 4b and C292-0107 .

Biological Activity

The compound 1-(4-benzylpiperidin-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a complex organic molecule notable for its unique structural features, including a piperidine ring, a benzyl group, and a 1,3,4-oxadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C21H22N4O2S
  • Molecular Weight : 394.49 g/mol

Structural Features

The compound's structure can be broken down into its key components:

ComponentDescription
Piperidine RingA six-membered ring containing one nitrogen atom.
Benzyl GroupA phenyl group attached to a -CH2- group.
Oxadiazole MoietyA five-membered ring containing two nitrogen atoms and one sulfur atom.

This combination of functional groups contributes to the compound's distinct chemical properties and biological activities.

Potential Therapeutic Applications

Research indicates that compounds containing oxadiazole rings often exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Analgesic Properties : The piperidine component suggests potential pain-relieving effects.
  • Anticancer Effects : The unique structure may interact with cellular pathways involved in cancer progression.

The mechanism of action for this compound likely involves binding to specific receptors or enzymes, altering their activity and leading to various biological effects. Understanding these interactions is crucial for optimizing its therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
4-benzylpiperidinePiperidine ring with a benzyl groupAnalgesic properties
Pyridine derivativesPyridine ring structuresAntimicrobial activity
1,3,4-thiadiazole derivativesThiadiazole ringAnticancer and anti-inflammatory effects

The combination of multiple heterocyclic rings (piperidine and oxadiazole) along with a sulfanyl group enhances the potential interactions within biological systems compared to similar compounds that may lack such complexity.

Q & A

Q. Key Steps from Literature :

  • Reaction monitoring via TLC (4–6 hours stirring) .
  • Precipitation with ice-cold water and NaOH, followed by filtration and recrystallization (methanol) .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsMonitoringYield* (%)
Oxadiazole formationHydrazide + RCOCl, H2SO4, refluxTLC (hexane:EtOAc)~60–70
ThiolationThiourea, EtOH, 80°CTLC~50–60
Final couplingK2CO3, DMF, RT, 12hNMR/MS~40–50
*Hypothetical yields based on analogous syntheses .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

NMR Spectroscopy :

  • 1H/13C NMR to confirm the benzylpiperidine, oxadiazole, and pyridyl moieties. For example, the sulfanyl group’s proximity may split peaks in the δ 2.5–3.5 ppm range .

Mass Spectrometry (MS) :

  • High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 435.15).

IR Spectroscopy :

  • Peaks for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) .

Q. Advanced Characterization :

  • X-ray crystallography (e.g., for analogous oxadiazole derivatives) resolves stereoelectronic effects and confirms bond angles .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield?

Methodological Answer:
DoE identifies critical variables (e.g., temperature, solvent ratio, catalyst loading) through factorial designs. For example:

Screening : Use a Plackett-Burman design to shortlist influential factors.

Response Surface Methodology (RSM) : Optimize parameters like reaction time and stoichiometry.

Validation : Confirm predicted yields (e.g., 65%) vs. experimental results.

Case Study :
Flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and reduce side reactions via precise parameter control .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies may arise from:

Purity Issues : Impurities >5% alter bioactivity. Validate purity via HPLC (≥95%) and reference SDS handling protocols .

Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) using CLSI guidelines.

Structural Analogues : Compare with derivatives (e.g., 5-phenyl vs. 5-pyridyl oxadiazoles) to isolate substituent effects .

Q. Table 2: Hypothetical Antibacterial Activity Comparison

Substituent (R)MIC (μg/mL) E. coliMIC (μg/mL) S. aureus
Pyridin-4-yl (target)3264
Phenyl 64128

Advanced: What computational methods predict target interactions?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model binding to kinases or bacterial enzymes. The pyridyl group may form π-π interactions with active-site residues.

MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

QSAR : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with bioactivity data from analogues .

Advanced: What strategies improve solubility for in vitro assays?

Methodological Answer:

Salt Formation : Use HCl or sodium salts to enhance aqueous solubility.

Co-solvents : Employ DMSO (≤1% v/v) or cyclodextrin inclusion complexes.

Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) temporarily .

Caution : Avoid surfactants if studying membrane targets, as they may interfere with assays .

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